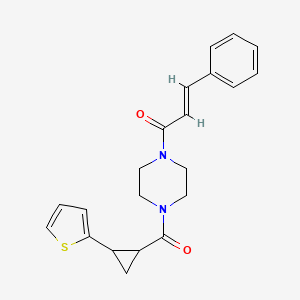

(E)-3-phenyl-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)prop-2-en-1-one

Description

(E)-3-phenyl-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)prop-2-en-1-one is a chalcone derivative featuring a piperazine moiety substituted with a thiophene-containing cyclopropane carbonyl group. This compound distinguishes itself through the incorporation of a cyclopropane ring fused to a thiophene heterocycle, which may enhance conformational rigidity and electronic properties compared to simpler analogs.

Properties

IUPAC Name |

(E)-3-phenyl-1-[4-(2-thiophen-2-ylcyclopropanecarbonyl)piperazin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S/c24-20(9-8-16-5-2-1-3-6-16)22-10-12-23(13-11-22)21(25)18-15-17(18)19-7-4-14-26-19/h1-9,14,17-18H,10-13,15H2/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBUZLPSMZUVOFF-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C=CC2=CC=CC=C2)C(=O)C3CC3C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C(=O)/C=C/C2=CC=CC=C2)C(=O)C3CC3C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-phenyl-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)prop-2-en-1-one is a complex organic molecule that integrates structural features known for their potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and therapeutic applications based on diverse research findings.

Structural Overview

The compound can be broken down into several key components:

- Phenyl Group : Known for its role in enhancing lipophilicity and biological activity.

- Piperazine Ring : Commonly associated with various pharmacological effects, including anxiolytic and antipsychotic properties.

- Thiophene Moiety : Contributes to the compound's electron-deficient nature, enhancing interactions with biological targets.

- Cyclopropanecarbonyl Group : Adds rigidity and may influence the compound's binding affinity to receptors.

The biological activity of this compound is likely mediated through several mechanisms:

- Receptor Interaction : The compound may bind to specific receptors, influencing downstream signaling pathways. For instance, piperazine derivatives often interact with serotonin and dopamine receptors, which are crucial in neuropharmacology.

- Enzyme Inhibition : The presence of the cyclopropanecarbonyl group may allow the compound to inhibit specific enzymes by occupying active sites, thereby preventing substrate binding.

- Gene Expression Modulation : The thiophene component can interact with transcription factors, leading to changes in gene expression related to cell growth and differentiation.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological properties:

Anticancer Activity

Several studies have reported that thiophene derivatives possess significant anticancer properties. These compounds can induce apoptosis and inhibit cell proliferation through various pathways:

- Cell Cycle Arrest : Induces G1 or G2/M phase arrest in cancer cells.

- Apoptosis Induction : Triggers intrinsic apoptotic pathways leading to cell death.

Anti-inflammatory Effects

Thiophene derivatives have shown potential in modulating inflammatory responses. This could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Antimicrobial Activity

The compound has demonstrated efficacy against a variety of bacterial and fungal strains, suggesting its potential as an antimicrobial agent.

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity of similar compounds:

| Study | Compound | Activity | IC50 (μM) |

|---|---|---|---|

| 6a | Anti-tubercular | 1.35 - 2.18 | |

| 16l | PARP-1 Inhibitor | 50 - 0.723 | |

| Cyclopropane Derivative | Cytotoxicity | Nontoxic to HEK-293 |

These studies illustrate the promising biological activities associated with structurally similar compounds, reinforcing the potential therapeutic applications of this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in the chalcone backbone, piperazine substituents, and aromatic/heterocyclic groups. Below is a detailed comparison:

Structural Features

Key Observations :

Piperazine Substitution :

- The target compound’s thiophene-cyclopropane carbonyl group introduces steric bulk and electronic effects distinct from analogs with bis(4-methoxyphenyl)methyl or furan-2-carbonyl groups. Cyclopropane’s ring strain and thiophene’s aromaticity may enhance binding specificity in biological targets.

- Compounds with bis(4-methoxyphenyl)methyl substituents exhibit increased molecular weight (~460–517 g/mol) and form C–H···O hydrogen bonds, stabilizing their crystal lattices .

Chalcone Backbone :

- The phenyl group at C3 in the target compound contrasts with 4-methylphenyl or 4-fluorophenyl in analogs. Electron-withdrawing groups (e.g., F, Cl) on the aryl ring may modulate reactivity and bioavailability .

Crystallographic Behavior: Analogs with bulkier piperazine substituents (e.g., bis(4-methoxyphenyl)methyl) crystallize in triclinic (P1) or monoclinic (P21/c) systems, while simpler chalcones adopt monoclinic (P21/c) packing . Hydrogen bonding and π-π interactions dominate lattice stabilization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.